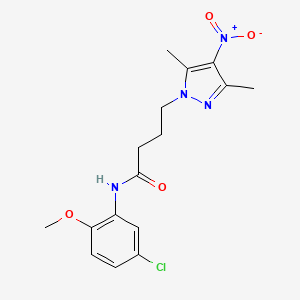
3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring compound, indole, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit a range of other interesting biochemical and physiological effects. It has been found to have antioxidant properties, and has been shown to protect against oxidative stress. It has also been found to have neuroprotective effects, and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, and has not been associated with any significant adverse effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods that could make this compound more readily available for research purposes. Another area of interest is the further characterization of its mechanism of action, in order to better understand its potential applications in the treatment of various diseases. Finally, there is also potential for the development of novel derivatives of this compound that could have even greater efficacy and specificity for certain biological targets.
Synthesemethoden
The synthesis of 3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane to form 2,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2,4,5-trimethoxyphenyl-2-nitropropane. The final step involves the reaction of 2,4,5-trimethoxyphenyl-2-nitropropane with an acid catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit a range of interesting biochemical and physiological effects that make it a promising compound for scientific research. It has been found to have potential applications in the study of cancer, inflammation, and neurodegenerative diseases. Specifically, it has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-[(2,4,5-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-10-17(23-3)16(22-2)9-11(15)8-13-12-6-4-5-7-14(12)19-18(13)20/h4-7,9-10,13H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIMZWPASKCWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2C3=CC=CC=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)


![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[3-(1H-tetrazol-5-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6024012.png)
![3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6024014.png)
![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B6024060.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)